molecular formula C17H17NO2 B11854293 Benzamide, N-(3,4-dihydro-7-methyl-2H-1-benzopyran-3-yl)- CAS No. 61190-28-1

Benzamide, N-(3,4-dihydro-7-methyl-2H-1-benzopyran-3-yl)-

Cat. No.: B11854293
CAS No.: 61190-28-1
M. Wt: 267.32 g/mol
InChI Key: DEDUWLONAPKTPO-UHFFFAOYSA-N
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Description

Benzamide, N-(3,4-dihydro-7-methyl-2H-1-benzopyran-3-yl)-, is a benzamide derivative featuring a 3,4-dihydro-7-methyl-2H-1-benzopyran (chromane) moiety as the substituent on the amide nitrogen.

Properties

CAS No.

61190-28-1

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-(7-methyl-3,4-dihydro-2H-chromen-3-yl)benzamide

InChI

InChI=1S/C17H17NO2/c1-12-7-8-14-10-15(11-20-16(14)9-12)18-17(19)13-5-3-2-4-6-13/h2-9,15H,10-11H2,1H3,(H,18,19)

InChI Key

DEDUWLONAPKTPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(CO2)NC(=O)C3=CC=CC=C3)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Methylchroman-3-yl)benzamide typically involves the condensation of 7-methylchroman-3-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(7-Methylchroman-3-yl)benzamide can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches such as the use of eco-friendly solvents and catalysts can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(7-Methylchroman-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzamides, each with distinct chemical and physical properties .

Scientific Research Applications

N-(7-Methylchroman-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer, inflammation, and microbial infections.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(7-Methylchroman-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyran-2-one Derivatives (–3)

Compounds derived from 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) include:

  • 14d: Contains a hydroxyethylamino group.
  • 14e: Features a pyridylamino substituent.
  • 14b: Includes a butylamino group.
  • 14f : Substituted with ethoxy.
  • 14g : Modified with benzylmercapto.

Key Differences :

  • Core Structure : Unlike the target compound’s benzopyran (chromane) ring, these analogs have a pyran-2-one (coumarin-like) core, introducing a lactone group that enhances polarity and hydrogen-bonding capacity.
  • Substituents : The target compound’s 7-methyl group on the benzopyran contrasts with the 6-methyl group in 7a derivatives. This positional difference may influence steric effects and electronic distribution.

Sulfamoyl and Oxadiazole Derivatives ()

  • LMM5 and LMM11: Incorporate sulfamoyl and 1,3,4-oxadiazole groups, respectively. These substituents enhance antifungal activity compared to simpler benzamides .

N,O-Bidentate Directing Group ()

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Features a directing group for metal-catalyzed C–H bond functionalization.
    Contrast : The benzopyran moiety in the target compound may offer alternative coordination sites for metal interactions, though this remains unexplored in the evidence.

Phenethylamide Derivatives ()

  • Rip-B : Contains a 3,4-dimethoxyphenethyl group, synthesized via acylation of benzoyl chloride with phenethylamine.
    Comparison : The target compound’s chromane ring provides a rigid bicyclic structure, whereas Rip-B’s flexible phenethyl chain may confer different pharmacokinetic properties.

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Core Structure
Target Benzamide Not reported Chromane, methyl, amide Benzopyran
14d 171 Hydroxyethylamino, pyranone Pyran-2-one
LMM5 Not reported Sulfamoyl, oxadiazole Benzamide
Rip-B 90 Dimethoxyphenethyl Flexible aryl-amide

Notable Trends:

  • Pyran-2-one derivatives exhibit higher melting points (≥90°C) due to hydrogen bonding from lactone and amide groups.
  • The target compound’s rigid chromane ring may increase thermal stability compared to flexible analogs like Rip-B.

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